propan-2-yl N'-benzoylcarbamimidate
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Overview
Description
Propan-2-yl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a benzoyl group attached to a carbamimidate moiety, with an isopropyl group (propan-2-yl) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with isopropyl carbamimidate under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and isopropyl carbamimidate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of propan-2-yl N’-benzoylcarbamimidate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N’-benzoylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidate group to other functional groups, such as amines.
Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to substitute the benzoyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines.
Scientific Research Applications
Propan-2-yl N’-benzoylcarbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propan-2-yl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Propan-2-yl N’-benzoylcarbamimidate can be compared with other similar compounds, such as:
Benzoylcarbamimidates: These compounds share the benzoylcarbamimidate core structure but differ in the substituents attached to the nitrogen atom.
Isopropylcarbamimidates: These compounds have the isopropyl group attached to the carbamimidate moiety but may have different acyl groups.
Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups, such as benzoyl amines or benzoyl alcohols.
The uniqueness of propan-2-yl N’-benzoylcarbamimidate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
propan-2-yl N'-benzoylcarbamimidate |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)15-11(12)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |
InChI Key |
ONDFCFLENMEXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=NC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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